N-[(3-Chlorophenyl)methyl]spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-imine;dihydrochloride
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Description
N-[(3-Chlorophenyl)methyl]spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-imine;dihydrochloride is a useful research compound. Its molecular formula is C19H23Cl3N4 and its molecular weight is 413.77. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of N-[(3-Chlorophenyl)methyl]spiro[1,4-dihydroquinoxaline-3,4’-piperidine]-2-imine;dihydrochloride, also known as EN300-203951, is the process of ferroptosis . Ferroptosis is a form of programmed cell death that is iron-dependent and is characterized by the accumulation of lipid peroxides .
Mode of Action
EN300-203951 acts as a potent inhibitor of ferroptosis . It mitigates tissue injury in a mouse model of hepatic ischemia/reperfusion injury . The compound achieves this by decreasing the levels of Voltage-Dependent Anion Channel 1 (VDAC1) and restoring the levels of Glutathione Peroxidase 4 (GPX4) . The mechanism of activity of EN300-203951 has been attributed to its activity as a radical-trapping antioxidant .
Biochemical Pathways
The biochemical pathway affected by EN300-203951 is the ferroptosis pathway . By inhibiting ferroptosis, EN300-203951 prevents the accumulation of lipid peroxides, which are harmful to the cell . This results in the mitigation of tissue injury, particularly in the context of hepatic ischemia/reperfusion injury .
Pharmacokinetics
It is known that the compound is soluble in dmso (up to 15 mg/ml), which suggests that it may have good bioavailability . The compound is stable for at least one year when stored at -20°C .
Result of Action
The molecular and cellular effects of the action of EN300-203951 involve the inhibition of ferroptosis, which leads to a decrease in tissue injury . Specifically, in a mouse model of hepatic ischemia/reperfusion injury, EN300-203951 was able to protect the mouse myocardium against injury .
Action Environment
It is known that the compound is stable for at least one year when stored at -20°c , suggesting that temperature is an important factor in its stability
Biochemical Analysis
Biochemical Properties
N-[(3-Chlorophenyl)methyl]spiro[1,4-dihydroquinoxaline-3,4’-piperidine]-2-imine;dihydrochloride plays a crucial role in biochemical reactions, particularly in the process of ferroptosis . It interacts with key biomolecules such as the enzyme glutathione peroxidase 4 (GPX4) and the voltage-dependent anion channel 1 (VDAC1) . The compound’s interaction with these biomolecules results in the inhibition of ferroptosis .
Cellular Effects
The effects of N-[(3-Chlorophenyl)methyl]spiro[1,4-dihydroquinoxaline-3,4’-piperidine]-2-imine;dihydrochloride on cells are profound. It influences cell function by mitigating tissue injury in models of hepatic ischemia/reperfusion injury . It also impacts cell signaling pathways, gene expression, and cellular metabolism by decreasing VDAC1 and restoring GPX4 levels .
Molecular Mechanism
The molecular mechanism of action of N-[(3-Chlorophenyl)methyl]spiro[1,4-dihydroquinoxaline-3,4’-piperidine]-2-imine;dihydrochloride involves its activity as a radical-trapping antioxidant . It binds to biomolecules such as GPX4 and VDAC1, inhibiting the process of ferroptosis . This results in changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-[(3-Chlorophenyl)methyl]spiro[1,4-dihydroquinoxaline-3,4’-piperidine]-2-imine;dihydrochloride change over time. The compound is stable for at least one year when stored at -20°C . It is soluble in DMSO up to 15 mg/ml, and solutions in DMSO may be stored at -20°C for up to 2 months .
Properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-imine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4.2ClH/c20-15-5-3-4-14(12-15)13-22-18-19(8-10-21-11-9-19)24-17-7-2-1-6-16(17)23-18;;/h1-7,12,21,24H,8-11,13H2,(H,22,23);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJXHSXGYBPGPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C(=NCC3=CC(=CC=C3)Cl)NC4=CC=CC=C4N2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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